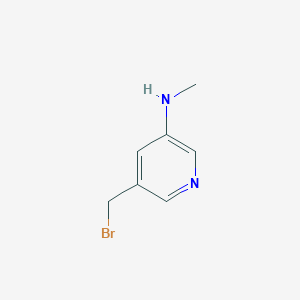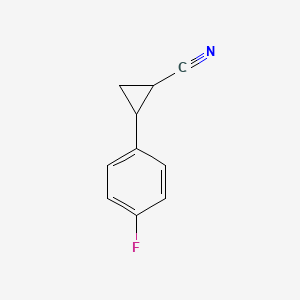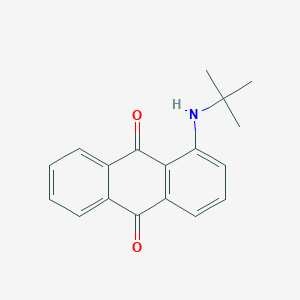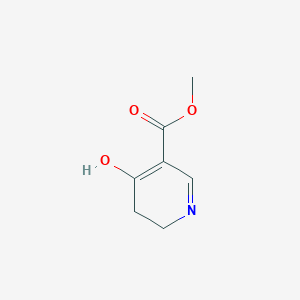![molecular formula C27H19NO3 B13130313 2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 27021-94-9](/img/structure/B13130313.png)
2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group attached to a biphenyl structure via a carbamoyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group can be synthesized through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Carbamoylation: The fluorenyl intermediate is then reacted with an isocyanate to form the carbamoyl group.
Coupling with Biphenyl: The final step involves coupling the carbamoyl-fluorenyl intermediate with a biphenyl derivative under conditions that facilitate the formation of the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism by which 2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-(1,1’-biphenyl)-4-acetic acid
- **2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
Uniqueness
2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural arrangement, which combines the rigidity of the biphenyl system with the optical properties of the fluorenyl group
Eigenschaften
CAS-Nummer |
27021-94-9 |
|---|---|
Molekularformel |
C27H19NO3 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-4-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(22-13-5-3-11-20(22)21-12-4-6-14-23(21)27(30)31)28-24-15-7-9-18-16-17-8-1-2-10-19(17)25(18)24/h1-15H,16H2,(H,28,29)(H,30,31) |
InChI-Schlüssel |
ICHPEZJOLYKKSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)



![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)



![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


